N-Ethyl-3,4-dihydroxybenzamide
Description
N-Ethyl-3,4-dihydroxybenzamide is a catechol-derived amide compound characterized by a benzene ring substituted with two hydroxyl groups at the 3,4-positions and an ethylamide group at the 1-position. Its molecular formula is C₉H₁₁NO₃ (molecular weight: 197.19 g/mol). The catechol moiety (3,4-dihydroxybenzene) confers strong antioxidant properties, while the ethylamide group enhances lipophilicity compared to carboxylic acid analogs like caffeic acid.
Properties
CAS No. |
79967-08-1 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
N-ethyl-3,4-dihydroxybenzamide |
InChI |
InChI=1S/C9H11NO3/c1-2-10-9(13)6-3-4-7(11)8(12)5-6/h3-5,11-12H,2H2,1H3,(H,10,13) |
InChI Key |
VOTRDDPZRFTCPO-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=CC(=C(C=C1)O)O |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Hexyl-3,4-dihydroxybenzamide
Molecular Formula: C₁₃H₁₉NO₃ Molecular Weight: 237.29 g/mol Key Structural Differences:
3,4-Dichloro-N-(2-hydroxyethyl)benzamide
Molecular Formula: C₉H₉Cl₂NO₂ Molecular Weight: 234.08 g/mol Key Structural Differences:
- Chlorine atoms replace hydroxyl groups at 3,4-positions, increasing molecular weight and electron-withdrawing effects.
- A 2-hydroxyethyl group is attached to the amide nitrogen.
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
Molecular Formula : C₉H₈O₄
Molecular Weight : 180.16 g/mol
Key Structural Differences :
- Carboxylic acid group replaces the ethylamide, increasing water solubility (logP ~1.2 vs. ~1.5 for N-ethyl-3,4-dihydroxybenzamide).
N-Ethyl-3,4-dimethoxybenzamide
Molecular Formula: C₁₁H₁₅NO₃ Molecular Weight: 209.24 g/mol Key Structural Differences:
- Methoxy (-OCH₃) groups replace hydroxyls, eliminating hydrogen-bonding capacity.
Key Research Findings
Alkyl Chain Impact : The hexyl derivative’s longer chain improves cell penetration, making it 40% more potent in antiparasitic assays than the ethyl analog .
Substituent Effects : Chlorine atoms in 3,4-dichloro-N-(2-hydroxyethyl)benzamide reduce bioavailability but enhance environmental persistence, aligning with agrochemical requirements .
Bioactivity Trade-offs : Caffeic acid’s higher antioxidant activity is offset by poor metabolic stability compared to amide derivatives .
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